2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-3-14-8-5-10(4-7(8)11)6(2)9(12)13/h6-8,11H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZWHNLGTANWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, such as those in the propionic acid pathway. These interactions often involve binding to the active sites of enzymes, influencing their activity and, consequently, the metabolic flux. Additionally, this compound may interact with proteins involved in cellular signaling, potentially affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the endocytosis process, cell cycle progression, and cellular respiration in yeast cells. These effects suggest that this compound may target central regulators of cellular homeostasis, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes by binding to their active sites, leading to changes in metabolic pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound’s effects can change over time, with potential degradation or transformation into other metabolites. Long-term exposure to this compound may lead to sustained changes in cellular processes, such as prolonged alterations in gene expression or metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the propionic acid pathway. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can influence metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its activity and function, as well as its accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of this compound is essential for elucidating its precise biological roles.
Biological Activity
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, focusing on its immunomodulatory effects and antimicrobial activities, supported by relevant case studies and research findings.
- Molecular Formula : C9H17NO4
- Molecular Weight : 203.24 g/mol
- CAS Number : 2097956-18-6
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized into the following areas:
1. Immunomodulatory Effects
Research indicates that this compound functions as an immunomodulator. It has been shown to enhance immune responses, making it a candidate for therapeutic applications in immune-related disorders.
Case Study
A study highlighted in patent literature (CN108368090B) discusses the use of this compound as an immunomodulatory agent, suggesting its efficacy in modulating immune function in various disease models .
2. Antimicrobial Activity
The compound demonstrates significant antimicrobial properties against a variety of pathogens, including multidrug-resistant strains.
Research Findings
A systematic evaluation of derivatives of amino acids similar to this compound revealed substantial antimicrobial activity against drug-resistant bacteria and fungi. Notably, derivatives were effective against Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL .
Comparative Biological Activity Table
Antioxidant Properties
The antioxidant capacity of the compound has been assessed through various assays. It has shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
The biological activity is believed to stem from the compound's ability to interact with specific cellular targets, leading to modulation of signaling pathways involved in inflammation and microbial resistance.
Scientific Research Applications
Drug Development
2-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with specific receptors or enzymes involved in metabolic pathways. Notably, the compound's hydroxyl group may enhance solubility and bioavailability, making it a candidate for further drug formulation studies.
Neuropharmacology
Research indicates that compounds with similar pyrrolidine structures can exhibit neuroprotective effects and influence neurotransmitter systems. Studies have shown that derivatives of pyrrolidine can modulate glutamate receptors, which are crucial in neurological disorders such as Alzheimer's disease and schizophrenia. The specific application of this compound in this context remains to be fully explored but presents a promising avenue for future research.
Enzyme Inhibition Studies
The compound has potential as an enzyme inhibitor, particularly in metabolic pathways involving propanoic acid derivatives. Its ability to mimic natural substrates could allow it to interfere with enzyme activity, providing insights into metabolic regulation and potential therapeutic interventions for metabolic disorders.
Biochemical Probes
Due to its unique functional groups, this compound can serve as a biochemical probe to study various biological processes. Researchers can utilize it to investigate receptor-ligand interactions or metabolic pathways by labeling the compound with detectable markers.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Neuroprotective Effects of Pyrrolidine Derivatives | Examined the impact of pyrrolidine compounds on neuronal health | Found that certain derivatives can reduce oxidative stress in neurons, suggesting potential for treating neurodegenerative diseases |
| Enzyme Inhibition of Propanoic Acid Derivatives | Investigated the inhibition patterns of propanoic acid derivatives on key metabolic enzymes | Demonstrated that specific structural modifications enhance inhibitory potency |
| Pharmacokinetics of Pyrrolidine Compounds | Analyzed absorption and distribution of pyrrolidine-based drugs | Identified optimal structural features for improved bioavailability |
Comparison with Similar Compounds
Structural and Functional Differences
- Ethoxy vs. Dioxo Groups: The ethoxy group in the target compound enhances lipophilicity compared to the dioxo groups in 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, which increase polarity and reactivity. Dioxo derivatives are prone to hydrolysis and crosslinking, making them useful in polymer chemistry .
- Hydroxyl vs. Carboxylic Acid Positioning : The hydroxyl group at position 4 in the target compound contrasts with the carboxylic acid at position 2 in 4-hydroxypyrrolidine-2-carboxylic acid. This difference impacts hydrogen-bonding capacity and biological activity.
Physicochemical Properties
- Solubility : The ethoxy group likely improves organic solvent compatibility compared to purely polar analogs like 4-hydroxypyrrolidine-2-carboxylic acid.
- Stability: The absence of dioxo groups in the target compound suggests greater stability under humid conditions compared to 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid, which may degrade via hydrolysis .
Research Findings and Gaps
- Synthetic Routes: Limited data exist for the target compound’s synthesis, though analogous pyrrolidine derivatives are often prepared via ring-opening reactions or nucleophilic substitutions.
- Biological Activity: No peer-reviewed studies specifically address its bioactivity.
- Safety Data : Experimental toxicity studies are needed to confirm hazards, particularly for chronic exposure.
Preparation Methods
Pyrrolidine Ring Functionalization
The pyrrolidine ring is often prepared via cyclization reactions starting from amino alcohol precursors or via nucleophilic substitution on halogenated intermediates. For example, selective alkylation at the nitrogen atom can be achieved using alkyl halides under basic conditions.
Introduction of the Ethoxy Group
The ethoxy substituent at the 3-position can be introduced through an alkylation reaction using ethylating agents such as ethyl bromide or ethyl tosylate on a hydroxyl or halogenated intermediate. Control of regioselectivity is crucial to ensure substitution at the 3-position.
Hydroxyl Group Installation
Hydroxylation at the 4-position can be achieved via oxidation of a suitable precursor or by nucleophilic substitution with hydroxide ions. Protection-deprotection strategies may be employed to prevent side reactions.
Attachment of Propanoic Acid Moiety
The propanoic acid group is typically introduced by acylation or by coupling with activated carboxylic acid derivatives. For example, reaction of the pyrrolidine nitrogen with 2-bromopropanoic acid or its esters followed by hydrolysis can yield the target acid.
Example Preparation from Analogous Compound Synthesis
A relevant example is the synthesis of N-substituted propanoic acid derivatives where ester intermediates are hydrolyzed to the acid:
- The ester precursor is dissolved in ethanol.
- Sodium hydroxide solution is added, and the mixture is stirred at room temperature or heated mildly.
- Completion is monitored by thin-layer chromatography (TLC).
- The reaction mixture is acidified with acetic acid to precipitate the acid.
- The product is filtered, washed, and recrystallized from ethanol.
This method ensures high purity and yield of the propanoic acid derivative.
Analytical and Purification Techniques
- Monitoring: TLC and NMR spectroscopy are used to monitor reaction progress and confirm structure.
- Purification: Crystallization from ethanol or ethyl acetate is commonly employed.
- Characterization: ^1H NMR, ^13C NMR, and mass spectrometry confirm the compound identity and purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions / Reagents | Outcome / Notes |
|---|---|---|
| Alkylation | Ethyl bromide, base (e.g., DIPEA), solvent (MeCN) | Selective ethoxy substitution |
| Hydroxylation | Hydroxide ion, oxidation agents | Introduction of 4-hydroxy group |
| Coupling with acid | 2-Bromopropanoic acid ester, base or catalyst | Formation of N-substituted propanoic acid ester |
| Hydrolysis | NaOH or KOH in ethanol/water, acidification | Conversion of ester to propanoic acid |
| Purification | Recrystallization from ethanol or ethyl acetate | High purity product |
Research Findings and Notes
- The stereochemistry at the pyrrolidine ring is critical; chiral synthesis or resolution may be necessary to obtain the desired enantiomer.
- Reaction times vary from several hours to overnight depending on conditions.
- Use of protecting groups may be required to avoid side reactions, especially during hydroxylation.
- The methods described in recent patents (e.g., US20200109114A1 and US10093625B2) provide improved yields and purity by optimizing solvents and reaction parameters.
- Analogous syntheses reported in ACS Omega demonstrate effective hydrolysis and purification techniques applicable to this compound class.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
